LogP Advantage Over N-Methylpiperazine Acetohydrazide
The target compound 2-[4-(2-pyrimidyl)-1-piperazinyl]acetohydrazide has a predicted LogP of -0.41 , compared with -1.59 to -1.65 for the direct N-methylpiperazine analog 2-(4-methylpiperazin-1-yl)acetohydrazide (CAS 24632-44-8) [1]. This represents an increase in lipophilicity of approximately 1.18–1.24 LogP units attributable to the replacement of the N-methyl group with a 2-pyrimidyl substituent. The pyrimidine ring contributes additional carbon count, aromatic surface area, and hydrogen-bond acceptor sites, all of which modulate the compound's partitioning behavior in biphasic systems relevant to both synthetic workup and biological membrane crossing.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -0.41 (predicted) |
| Comparator Or Baseline | 2-(4-Methylpiperazin-1-yl)acetohydrazide (CAS 24632-44-8): LogP = -1.59 to -1.65 |
| Quantified Difference | ΔLogP ≈ +1.18 to +1.24 units (target compound more lipophilic) |
| Conditions | Predicted LogP values from multiple computational models (SIELC, ChemSpace); experimental validation may vary by method |
Why This Matters
The ~1.2 LogP unit difference translates to an approximately 15-fold increase in predicted octanol-water partition coefficient, which directly affects the lipophilicity and potential membrane permeability of any downstream derivatives synthesized from this building block, making it preferable when designing compounds intended to cross lipid bilayers or engage intracellular targets.
- [1] SIELC Technologies. 1-Piperazineacetic acid, 4-methyl-, hydrazide (CAS 24632-44-8) – LogP: -1.65. https://sielc.com (accessed 2026-04-25); ChemSpace. 2-(4-methylpiperazin-1-yl)acetohydrazide – LogP: -1.59. https://chem-space.com (accessed 2026-04-25). View Source
